molecular formula C11H13N3O2S2 B6574233 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 1082843-26-2

3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No. B6574233
CAS RN: 1082843-26-2
M. Wt: 283.4 g/mol
InChI Key: UEPJPFQJMDNMLN-UHFFFAOYSA-N
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Description

The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is a high-quality reference standard used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds, such as “3-(2-amino-1,3-thiazol-4-yl)benzonitrile”, involves the use of aldehyde derivatives (quinoline or quinolone) with 1 mmol of 3-(2-amino-1,3-thiazol-4-yl)coumarin or 5-phenylthiazol-2-amine, and TEAA (1 mL) as a catalyst at room temperature .


Molecular Structure Analysis

The molecular structure of “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” has a molecular weight of 201.25 .


Physical And Chemical Properties Analysis

The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is a powder with a purity of 95%. It has a storage temperature of 4 degrees Celsius .

Mechanism of Action

The exact mechanism of action of 3-ATDMS is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, it has been shown to inhibit the growth of certain cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
3-ATDMS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, suggesting that it may have anti-cancer properties. In addition, it has been shown to reduce inflammation and pain, as well as to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of 3-ATDMS in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is highly soluble in water, making it easy to use in a variety of experiments. However, it is not very stable in acidic or basic solutions, making it unsuitable for some experiments.

Future Directions

The potential of 3-ATDMS for use in various scientific research applications is still being explored. Future research should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research should focus on exploring its potential use as a drug and its potential applications in organic synthesis and drug discovery. Finally, further research should focus on exploring its potential use in other areas, such as in the synthesis of polymers and other materials.

Synthesis Methods

3-ATDMS is synthesized using two main methods. The first method is the reaction of 2-amino-1,3-thiazole with N,N-dimethylbenzene-1-sulfonyl chloride in aqueous sodium hydroxide. This reaction results in the formation of 3-ATDMS and sodium chloride as byproducts. The second method is the reaction of 2-amino-1,3-thiazole with N,N-dimethylbenzene-1-sulfonyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-ATDMS and carbon dioxide as byproducts.

Scientific Research Applications

3-ATDMS has been used in a wide range of scientific research applications, including in organic synthesis, drug discovery, and biochemistry. It has been used in the synthesis of various compounds, including cyclic peptides, heterocyclic compounds, and nucleoside analogues. It has also been studied for its potential use as a drug and for its biochemical and physiological effects.

Safety and Hazards

The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” has several hazard statements, including H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c1-14(2)18(15,16)9-5-3-4-8(6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPJPFQJMDNMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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